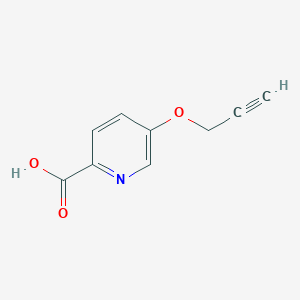
Tegafur-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tegafur-d7 is a stable isotope-labeled compound, specifically a deuterated form of Tegafur. Tegafur itself is a chemotherapeutic prodrug of 5-fluorouracil (5-FU), used in the treatment of various cancers, including gastric and colorectal cancers . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of Tegafur.
Méthodes De Préparation
The synthesis of Tegafur-d7 involves the incorporation of deuterium atoms into the Tegafur molecule. One common method involves the use of deuterated reagents in the synthesis process. For example, deuterated solvents and deuterated starting materials can be used to replace hydrogen atoms with deuterium . Industrial production methods for this compound are similar to those of Tegafur, with additional steps to ensure the incorporation of deuterium.
Analyse Des Réactions Chimiques
Tegafur-d7, like Tegafur, undergoes various chemical reactions, including:
Oxidation: Tegafur can be oxidized to form 5-fluorouracil (5-FU), its active form.
Reduction: Reduction reactions can modify the functional groups in Tegafur, potentially altering its activity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, affecting its properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major product formed from the oxidation of this compound is 5-fluorouracil-d7, the deuterated form of 5-FU .
Applications De Recherche Scientifique
Tegafur-d7 is primarily used in scientific research to study the pharmacokinetics, metabolism, and mechanism of action of Tegafur. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Tegafur in various conditions.
Medicine: Used in clinical research to investigate the efficacy and safety of Tegafur in cancer treatment.
Industry: Applied in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
Tegafur-d7, like Tegafur, is a prodrug that is metabolized into 5-fluorouracil (5-FU) in the body. 5-FU inhibits thymidylate synthase, an enzyme involved in DNA synthesis, thereby preventing the proliferation of cancer cells . The molecular targets include thymidylate synthase and other enzymes involved in the pyrimidine pathway .
Comparaison Avec Des Composés Similaires
Tegafur-d7 can be compared with other deuterated and non-deuterated chemotherapeutic agents:
Tegafur: The non-deuterated form, used widely in cancer treatment.
5-Fluorouracil (5-FU): The active metabolite of Tegafur, directly used as a chemotherapeutic agent.
Capecitabine: Another prodrug of 5-FU, used in similar cancer treatments.
This compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies without altering the therapeutic properties of the parent compound .
Propriétés
Formule moléculaire |
C8H9FN2O3 |
|---|---|
Poids moléculaire |
207.21 g/mol |
Nom IUPAC |
5-fluoro-1-(2,3,3,4,4,5,5-heptadeuteriooxolan-2-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9FN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h4,6H,1-3H2,(H,10,12,13)/i1D2,2D2,3D2,6D |
Clé InChI |
WFWLQNSHRPWKFK-VTMHGKDFSA-N |
SMILES isomérique |
[2H]C1(C(C(OC1([2H])[2H])([2H])N2C=C(C(=O)NC2=O)F)([2H])[2H])[2H] |
SMILES canonique |
C1CC(OC1)N2C=C(C(=O)NC2=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 4-[1-(4-cyanophenyl)indol-4-yl]oxypiperidine-1-carboxylate](/img/structure/B13853936.png)

![2-[2-[(2-Methoxy-5-nitrophenyl)methylsulfanyl]phenyl]-1,4,5,6-tetrahydropyrimidine Hydrobromide](/img/structure/B13853939.png)
![4-[4-(Benzyloxy)phenyl]butanoic acid](/img/structure/B13853948.png)
![tert-Butyl ((2R,3aS)-4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)carbamate](/img/structure/B13853953.png)







